molecular formula C9H12SSi B143808 Trimethyl(thiophen-3-ylethynyl)silane CAS No. 130995-13-0

Trimethyl(thiophen-3-ylethynyl)silane

Cat. No. B143808
M. Wt: 180.34 g/mol
InChI Key: XJUQFUWWPCIZRB-UHFFFAOYSA-N
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Description

Trimethyl(thiophen-3-ylethynyl)silane is a compound that is likely to share characteristics with other trimethylsilyl ethynyl compounds. These compounds are known for their interesting bonding and structural properties, which can be inferred from studies on similar molecules. For instance, trimethyl(phenylethynyl)silane has been studied for its unique silicon-carbon bonding, which suggests a π bonding or equivalent interaction between bonded carbon and silicon atoms .

Synthesis Analysis

The synthesis of related trimethylsilylethynyl compounds involves multiple steps, including the use of phase-transfer catalysis systems and reactions with organolithium reagents. For example, 3-(hetarylthio)-1-propynyl(trimethyl)silanes are synthesized from thiols using a two-step method that involves a phase-transfer catalysis system followed by reaction with n-BuLi-Me3SiCl in ether or THF . This method could potentially be adapted for the synthesis of trimethyl(thiophen-3-ylethynyl)silane.

Molecular Structure Analysis

The molecular structure of trimethylsilylethynyl compounds can be quite complex. The crystal structure of tetrakis(trimethylsilylethynyl)silane, for example, shows a tetrahedral geometry at the central silicon atom with four linear SiC≡CSi linkages . This suggests that trimethyl(thiophen-3-ylethynyl)silane may also exhibit interesting structural features that could be elucidated through techniques such as X-ray diffraction.

Chemical Reactions Analysis

Trimethylsilylethynyl compounds can participate in various chemical reactions, often serving as precursors or intermediates. For instance, trimethyl(phenyl)silane is used as a precursor in gas phase processes for SiCx:H film deposition . Similarly, trimethyl(thiophen-3-ylethynyl)silane could potentially be used in chemical vapor deposition (CVD) processes or as an intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsilylethynyl compounds are influenced by their molecular structure. For example, trimethyl(phenyl)silane has been characterized by its spectral characteristics using IR, UV, and 1H NMR spectroscopy, and its thermoanalytical behavior has been studied using complex thermal analysis and thermogravimetry . These methods could be applied to trimethyl(thiophen-3-ylethynyl)silane to determine its properties, such as volatility, thermal stability, and spectral characteristics.

Scientific Research Applications

Synthesis and Chemical Reactions

Trimethyl(thiophen-3-ylethynyl)silane is involved in various synthesis processes and chemical reactions:

  • Synthesis of Hexa-Substituted Benzenes : It reacts with dimethyl acetylenecarboxylates to obtain benzene derivatives with high selectivity and good yields (Zhou Li-shan, 2012).
  • Formation of Polymers in Gas Phase : Ultraviolet laser irradiation of gaseous trimethyl(thiophen-3-ylethynyl)silane leads to the chemical vapor deposition of solid organosilicon polymers, a unique way for synthesizing polytrialkylsiloxy-substituted macromolecules (J. Pola et al., 2001).
  • Catalysis in Organic Synthesis : It undergoes Tetrabutylammonium fluoride-catalyzed addition to aldehydes, ketones, and trifluoromethyl ketones, forming propargylic alcohols (V. Chintareddy et al., 2011).
  • Palladium/Copper Dual Catalysis : It's used in cross-coupling reactions of aryl(trialkyl)silanes with aryl bromides, applicable to the synthesis of poly(thiophene-fluorene)s (Takeshi Komiyama et al., 2018).

Electronic and Photophysical Properties

The compound plays a role in materials science, particularly in the development of electronic and photophysical materials:

  • Organic Transistors : Trimethyl(thiophen-3-ylethynyl)silane derivatives have been used in the synthesis of organic transistors. Its bulky side-chain substituents impact the molecule's packing in thin film, affecting transistor mobility (M. Tang et al., 2008).
  • Photophysical Studies : Amidetethered organosilatranes, involving trimethoxysilanes coupled with aromatic moieties including thiophene, display interesting photophysical properties and potential for advanced analytical applications (Gurjaspreet Singh et al., 2015).

Surface Modifications and Protective Groups

Trimethyl(thiophen-3-ylethynyl)silane also finds use in surface chemistry and as a protective group:

  • Patterned Surface Modifications : Its derivatives have been used for patterned surface modifications, showing photochemical properties that are advantageous for surface engineering (A. Lex et al., 2008).
  • Protecting Group in Synthesis : The 2,4,6-Trimethoxyphenyl unit, a component in trimethyl(thiophen-3-ylethynyl)silane derivatives, serves as a unique protecting group for silicon in various synthetic applications (Friedrich Popp et al., 2007).

Safety And Hazards

Trimethyl(thiophen-3-ylethynyl)silane is classified as an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing .

properties

IUPAC Name

trimethyl(2-thiophen-3-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12SSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUQFUWWPCIZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394708
Record name Trimethyl[(thiophen-3-yl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(thiophen-3-ylethynyl)silane

CAS RN

130995-13-0
Record name 3-[2-(Trimethylsilyl)ethynyl]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130995-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl[(thiophen-3-yl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trimethylsilylethynyl)thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
VR Chintareddy, K Wadhwa… - The Journal of organic …, 2011 - ACS Publications
Herein we report that tetrabutylammonium fluoride (TBAF) is a very efficient catalyst for the addition of trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones in THF …
Number of citations: 57 pubs.acs.org
SR Muhammad, JW Nugent, K Tokmic, L Zhu… - …, 2019 - ACS Publications
The effect of the electronic modification of a bis(carbene) pincer ligand, ( Mes CCC R ), on cobalt catalysis has been investigated. The pincer ligand was modified in the para position of …
Number of citations: 16 pubs.acs.org
H Thye, F Fornfeist, D Geik, LL Schlüschen… - …, 2023 - thieme-connect.com
Terminal alkynes undergo intermolecular hydroaminoalkylation reactions with secondary amines in the presence of titanium catalysts and depending on the catalyst and the structure of …
Number of citations: 0 www.thieme-connect.com
Y Yuan, T Michinobu - Journal of Polymer Science Part A …, 2011 - Wiley Online Library
A polythiophene derivative substituted with electron‐rich alkynes as a side chain was synthesized using the Suzuki polycondensation reaction. The electron‐rich alkynes underwent the …
Number of citations: 39 onlinelibrary.wiley.com
K Kuciński, A Łuczak, A Mankouski… - Organic Chemistry …, 2023 - pubs.rsc.org
The base-catalyzed addition of alkynylsilanes to ketone derivatives enables the formation of various silyl-protected propargylic alcohols. Commercially available and inexpensive …
Number of citations: 0 pubs.rsc.org
S Borthakur, S Baruah, B Sarma, S Gogoi - Organic letters, 2019 - ACS Publications
An unprecedented Pd(II)-catalyzed decarbonylative C–H/C–C activation and annulation reaction, which proceeds via intramolecular cyclization, is reported. This reaction of …
Number of citations: 23 pubs.acs.org
Y Zhang - 2020 - search.proquest.com
Cooperative catalysis has been developed for transformations where at least two reactants are activated in situ by acid or base sensitive catalysts to form the reactive species and …
Number of citations: 2 search.proquest.com
V VOLTERRA - iris.uniroma1.it
Environmental protection is one of the greatest themes of the XXI century. For several decades, starting from the first industrial revolution, humanity did not take into consideration the …
Number of citations: 3 iris.uniroma1.it
B Zhang - 2021 - search.proquest.com
When a catalytic reaction is carried out between two reactants, usually only one reactant is activated by a single catalyst while the other component is pre-activated so that the sluggish …
Number of citations: 2 search.proquest.com
MB Gee, WJ Lee, EK Yum - Bulletin of the Korean Chemical Society, 2003 - koreascience.kr
… Trimethyl-thiophen-3-ylethynylsilane was obtained 90% yield as a yellow oil: 1H NMR (CDCls) 8 7.23-7.18 (m, 2H, ArH), 7.04 (d, 1H, J = 8.0 Hz, ArH), 0.48 (s, 9H, Si(CHs)s); 13C NMR (…
Number of citations: 12 koreascience.kr

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